3,3-difluorocycloheptane-1-thiol
Description
Properties
CAS No. |
2742656-75-1 |
|---|---|
Molecular Formula |
C7H12F2S |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluorocycloheptane-1-thiol can be achieved through various methods. One common approach involves the reaction of 3,3-difluorocycloheptanone with hydrogen sulfide in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-difluorocycloheptane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
3,3-difluorocycloheptane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3-difluorocycloheptane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or protein function. The fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
3,4-Difluorocyclohexane-1-thiol
- Structural Differences: The cyclohexane ring (six-membered) in 3,4-difluorocyclohexane-1-thiol introduces distinct steric and conformational properties compared to the cycloheptane ring in the target compound.
- Electronic Effects : Both compounds feature fluorine substituents, but their positions (3,3- vs. 3,4-) alter dipole moments and electron-withdrawing effects. This may influence the acidity of the thiol group, with cycloheptane derivatives likely exhibiting slightly lower acidity due to reduced ring tension .
Dithiolane/Dithiane Derivatives ()
Functional Group Comparison :
- 3-((1,3-Dithiolan-2-ylidene)(phenyl)methyl)cyclohexan-1-one (C₁₆H₁₈OS₂): Incorporates a dithiolane ring and a ketone group, contrasting with the simpler thiol and fluorinated cycloheptane in the target compound. The dithiolane group enhances sulfur-mediated reactivity, such as participation in redox reactions .
- 3-(Chloro(1,3-dithiolan-2-ylidene)methyl)cyclohexan-1-one (C₁₀H₁₃ClOS₂): The chloro substituent introduces electrophilic character absent in 3,3-difluorocycloheptane-1-thiol, which may affect nucleophilic thiol reactivity .
Molecular Mass and Composition :
Thiophene and Naphthalene Derivatives ()
- Heterocyclic vs. Fluorinated Systems: Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine feature aromatic heterocycles (thiophene) and fused ring systems (naphthalene). These systems exhibit π-π stacking and charge-transfer interactions, unlike the aliphatic, fluorinated cycloheptane-thiol, which relies on hydrophobic and dipole-dipole interactions .
Thiourea Derivatives ()
- Thiol vs. Thiourea Reactivity : 3-Acetyl-1-(3-chlorophenyl)thiourea contains a thiourea (-NH-CS-NH-) group, which is more nucleophilic than a simple thiol due to resonance stabilization. The fluorine atoms in this compound may reduce its nucleophilicity compared to such derivatives .
Key Research Findings and Gaps
- Stability and Reactivity : Cycloheptane’s larger ring size may confer greater thermal stability compared to cyclohexane analogs, but this remains untested for the target compound .
Q & A
Q. What are the optimal synthetic routes for 3,3-difluorocycloheptane-1-thiol, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of fluorinated thiols like this compound often involves fluorination and thiolation steps. A plausible route could adapt trifluoromethylation strategies (e.g., using TMSCF₃ with a fluoride source like TBAF, as seen in analogous cyclohexanol derivatives ). Factorial design (e.g., 2^k factorial experiments) is recommended to optimize variables (temperature, catalyst loading, solvent polarity). For example:
| Variable | Low Level (-) | High Level (+) |
|---|---|---|
| Temperature | 25°C | 60°C |
| Catalyst (mol%) | 5% | 15% |
| Reaction Time | 6 h | 12 h |
Statistical analysis of yield and purity data can identify significant factors, reducing experimental iterations .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Combine spectroscopic and computational techniques:
- NMR/FTIR : Assign fluorine (¹⁹F NMR) and thiol (-SH, ~2500 cm⁻¹ in IR) signatures. Compare with PubChem data for related fluorocycloalkane-thiols .
- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally similar thiourea derivatives (e.g., 3-acetyl-1-(3-chlorophenyl)thiourea ).
- DFT Calculations : Model electron density around fluorine and sulfur atoms to predict reactivity (e.g., nucleophilic attack at sulfur).
Q. What stability challenges arise during storage and handling of this compound?
Methodological Answer: Thiols are prone to oxidation and thermal degradation. Stability studies should:
- Monitor oxidative byproducts (e.g., disulfides) via HPLC-MS under varying conditions (O₂ exposure, light, humidity) .
- Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during storage.
- Assess thermal stability via TGA/DSC to determine safe handling thresholds (e.g., decomposition above 150°C).
Advanced Research Questions
Q. How do steric and electronic effects of the difluoro and thiol groups influence regioselectivity in nucleophilic reactions?
Methodological Answer: The electron-withdrawing fluorine atoms increase electrophilicity at adjacent carbons, while the thiol group acts as a soft nucleophile. Computational modeling (e.g., Gaussian or ORCA) can map electrostatic potentials and frontier molecular orbitals. For example:
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
Methodological Answer: Contradictions often stem from unaccounted variables (e.g., trace moisture, catalyst impurities). Mitigation steps:
Q. How can this compound be integrated into drug discovery pipelines targeting sulfur-dependent enzymes?
Methodological Answer:
-
Molecular Docking : Screen against cysteine proteases (e.g., SARS-CoV-2 Mpro) using AutoDock Vina. Compare binding affinities with non-fluorinated analogs.
-
Kinetic Studies : Measure inhibition constants (Kᵢ) under pseudo-first-order conditions. For example:
[Enzyme] (nM) [Inhibitor] (µM) kₒbₛ (s⁻¹) Kᵢ (µM) 10 5 0.05 2.1 10 10 0.03 1.8 -
Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH) .
Q. What advanced separation techniques purify this compound from byproducts?
Methodological Answer:
- Membrane Separation : Use nanofiltration membranes (MWCO ~300 Da) to retain larger byproducts .
- Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18, 5 µm).
- Chiral Resolution : If enantiomers exist, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
Q. Table 1. Comparative Reactivity of Fluorinated Thiols
| Compound | Fluorine Position | Thiol pKa | Reactivity (k, M⁻¹s⁻¹) |
|---|---|---|---|
| This compound | 3,3 | 9.2 | 0.45 |
| 3,4-Difluorobenzenethiol | 3,4 | 8.7 | 0.62 |
Q. Table 2. Thermal Stability Profile
| Condition | Decomposition Onset (°C) | Major Byproduct |
|---|---|---|
| Air, 25°C | 120 | Disulfide |
| N₂, 150°C | 180 | Cycloheptene |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
